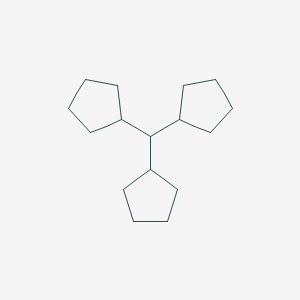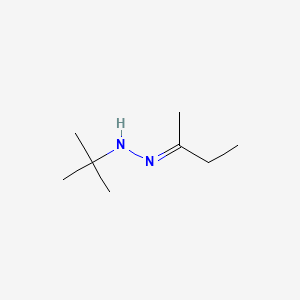![molecular formula C24H31N3O3 B13736878 butyl 4-[3-[2-(diethylamino)ethoxy]indazol-1-yl]benzoate CAS No. 20954-13-6](/img/structure/B13736878.png)
butyl 4-[3-[2-(diethylamino)ethoxy]indazol-1-yl]benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Butyl 4-[3-[2-(diethylamino)ethoxy]indazol-1-yl]benzoate is a synthetic organic compound with the molecular formula C24H31N3O3 and a molecular weight of 409.52 g/mol . This compound is characterized by its complex structure, which includes an indazole ring, a benzoate ester, and a diethylaminoethoxy group. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
In an industrial setting, the production of butyl 4-[3-[2-(diethylamino)ethoxy]indazol-1-yl]benzoate may involve large-scale reactors and continuous flow processes to optimize efficiency and cost-effectiveness. The use of automated systems and advanced analytical techniques ensures consistent quality and compliance with regulatory standards .
Chemical Reactions Analysis
Types of Reactions
Butyl 4-[3-[2-(diethylamino)ethoxy]indazol-1-yl]benzoate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
The common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., halogens). The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures, specific solvents, and catalysts to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reaction type and conditions. For example, oxidation may yield oxidized derivatives, reduction may produce reduced forms, and substitution reactions may result in various substituted analogs .
Scientific Research Applications
Butyl 4-[3-[2-(diethylamino)ethoxy]indazol-1-yl]benzoate has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activities, including interactions with enzymes and receptors.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials, coatings, and other industrial applications
Mechanism of Action
The mechanism of action of butyl 4-[3-[2-(diethylamino)ethoxy]indazol-1-yl]benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The diethylaminoethoxy group may facilitate binding to these targets, while the indazole ring and benzoate ester contribute to the overall activity. The exact pathways and molecular targets involved depend on the specific application and context of use .
Comparison with Similar Compounds
Butyl 4-[3-[2-(diethylamino)ethoxy]indazol-1-yl]benzoate can be compared with other similar compounds, such as:
Butyl 4-[3-[2-(dimethylamino)ethoxy]indazol-1-yl]benzoate: Similar structure but with a dimethylamino group instead of a diethylamino group.
2-Butyl-3-benzofuranyl 4-[(2-diethylamino)ethoxy] 3,5-diiodophenyl ketone: Contains a benzofuran ring and diiodophenyl group.
These compounds share structural similarities but differ in specific functional groups, leading to variations in their chemical properties and applications .
Properties
CAS No. |
20954-13-6 |
|---|---|
Molecular Formula |
C24H31N3O3 |
Molecular Weight |
409.5 g/mol |
IUPAC Name |
butyl 4-[3-[2-(diethylamino)ethoxy]indazol-1-yl]benzoate |
InChI |
InChI=1S/C24H31N3O3/c1-4-7-17-30-24(28)19-12-14-20(15-13-19)27-22-11-9-8-10-21(22)23(25-27)29-18-16-26(5-2)6-3/h8-15H,4-7,16-18H2,1-3H3 |
InChI Key |
GEGOSYSUUBBOQB-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC(=O)C1=CC=C(C=C1)N2C3=CC=CC=C3C(=N2)OCCN(CC)CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2',2'-Dichloro-3,3-dimethylspiro[bicyclo[2.2.1]heptane-2,1'-cyclopropane]](/img/structure/B13736797.png)
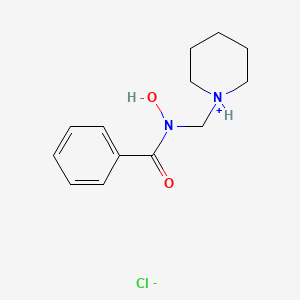
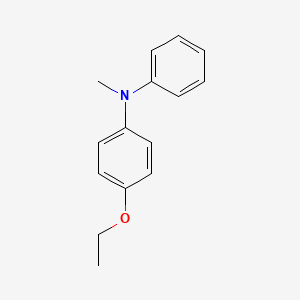
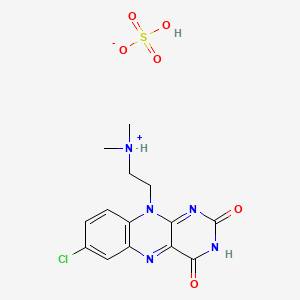
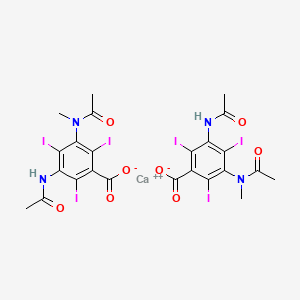
![N,N-dimethyl-4-[5-(trifluoromethyl)-1H-imidazol-2-yl]-Benzenamine](/img/structure/B13736827.png)
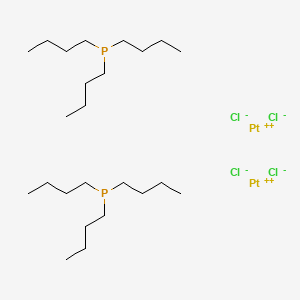


![2-[4-[[3-(2,6-difluorophenyl)-5-methyl-4-isoxazolyl]carbonyl]-1-piperazinyl]-3-fluoro-5-oxo-5H-benzothiazolo[3,2-a]quinoline-6-carboxylic acid](/img/structure/B13736858.png)
